Arborescidine C

Description

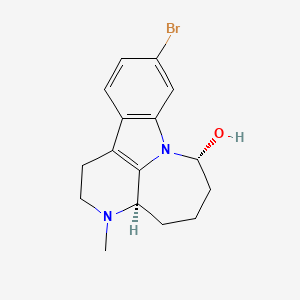

Structure

3D Structure

Properties

Molecular Formula |

C16H19BrN2O |

|---|---|

Molecular Weight |

335.24 g/mol |

IUPAC Name |

(5R,9R)-13-bromo-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraen-9-ol |

InChI |

InChI=1S/C16H19BrN2O/c1-18-8-7-12-11-6-5-10(17)9-14(11)19-15(20)4-2-3-13(18)16(12)19/h5-6,9,13,15,20H,2-4,7-8H2,1H3/t13-,15-/m1/s1 |

InChI Key |

SEKCREXSGCGPFK-UKRRQHHQSA-N |

Isomeric SMILES |

CN1CCC2=C3[C@H]1CCC[C@H](N3C4=C2C=CC(=C4)Br)O |

Canonical SMILES |

CN1CCC2=C3C1CCCC(N3C4=C2C=CC(=C4)Br)O |

Synonyms |

arborescidine C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Identification of Natural Sources of Arborescidine C

Marine Tunicates (e.g., Pseudodistoma arborescens)

The primary natural source of this compound is the marine tunicate Pseudodistoma arborescens. ird.frnih.govacs.orgrsc.org Tunicates, also known as sea squirts, are marine invertebrates that have been found to produce a diverse array of bioactive compounds. P. arborescens, collected from locations such as the north-east barrier reef of New Caledonia, has been the specific organism from which this compound and its related alkaloids, Arborescidine A, B, and D, were first isolated. ird.frnih.govacs.orgrsc.orgresearchgate.net The chemical investigation of the cytotoxic extracts of this tunicate led to the discovery of these novel brominated indole (B1671886) alkaloids. ird.frnih.govresearchgate.net

Other Potential Biota

Besides tunicates, this compound has also been reported to be isolated from the marine sponge Verongula rigida, collected from Key Largo, Florida. rsc.org Sponges are another rich source of marine natural products. mdpi.com Additionally, a marine sponge of the genus Spongosorites has been shown to produce related monoindole alkaloids, suggesting that other marine organisms may also harbor this compound or similar compounds. mdpi.comvliz.be

Extraction and Purification Techniques in Research

The isolation of this compound from its natural sources involves a multi-step process of extraction and purification, relying heavily on chromatographic techniques.

Chromatographic Separations

The general procedure begins with the extraction of the freeze-dried marine organism with solvents like ethanol. ird.fr The resulting extract is then partitioned between different solvents, such as dichloromethane (B109758) and water, to separate compounds based on their polarity. ird.fr The crude alkaloid fraction is then subjected to column chromatography on silica (B1680970) gel. ird.fracs.org

In this process, a mixture of solvents, typically dichloromethane with increasing amounts of methanol, is used to elute the different compounds from the column. ird.fracs.org This allows for the separation of the various arborescidine alkaloids. For instance, Arborescidines A, B, and C can be directly isolated through this method. ird.fr More polar fractions may require repeated chromatography on silica gel using various solvent systems to isolate compounds like Arborescidine D. ird.fracs.org

Thin-layer chromatography (TLC) is also utilized for monitoring the separation process and for the initial screening of compounds. acs.orgnih.govcapes.gov.br High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, has also been employed for the fine purification of fractions obtained from column chromatography. mdpi.com

Crystallization Approaches

Crystallization is a key final step in obtaining pure this compound. ird.fr After chromatographic separation, the fraction containing this compound is further purified by recrystallization from methanol. ird.fr This process yields the compound in its crystalline form, with a reported melting point of 272-273°C. ird.fr

Advanced Synthetic Strategies for Arborescidine C and Analogs

Total Synthesis Approaches

The pursuit of a concise and efficient synthesis of Arborescidine C has resulted in both enantioselective and racemic strategies. While enantioselective syntheses are crucial for accessing the biologically relevant form of the natural product, racemic syntheses have also played a role in the development of new synthetic methodologies.

Enantioselective Total Syntheses

The primary challenge in the total synthesis of this compound lies in the stereoselective construction of its chiral centers. To address this, chemists have employed a variety of powerful asymmetric catalytic methods.

A highly efficient and concise enantioselective synthesis of (+)-Arborescidine C has been achieved utilizing a Jacobsen-type thiourea (B124793) organocatalyst. researchgate.netrsc.orgdntb.gov.uarsc.org This approach hinges on a key organocatalytic enantioselective acyl-Pictet-Spengler reaction. sci-hub.seresearchgate.net The synthesis commences with the reaction between tryptamine (B22526) and an appropriate aldehyde, catalyzed by the chiral thiourea derivative. sci-hub.se This reaction establishes the crucial stereocenter in the tricyclic intermediate with high enantioselectivity. sci-hub.se

Table 1: Key Features of the Organocatalytic Synthesis of (+)-Arborescidine C

| Feature | Description | Reference |

|---|---|---|

| Key Reaction | Enantioselective acyl-Pictet-Spengler reaction | sci-hub.seresearchgate.net |

| Catalyst | Jacobsen-type thiourea organocatalyst | researchgate.netrsc.orgdntb.gov.uarsc.org |

| Starting Materials | Tryptamine and an aldehyde | sci-hub.se |

| Product | (+)-Arborescidine C | researchgate.netrsc.orgdntb.gov.uarsc.org |

| Enantioselectivity | Up to 97% ee | rsc.org |

| Efficiency | Short synthetic sequence, high overall yield, pot-economy strategy | rsc.org |

Another powerful strategy for the enantioselective synthesis of this compound involves the Noyori catalytic asymmetric hydrogen-transfer reaction. capes.gov.brresearchgate.net This method is employed to introduce chirality through the reduction of a prochiral imine intermediate, specifically a dihydro-β-carboline. capes.gov.brscielo.br The first enantioselective total syntheses of (-)-Arborescidine C utilized this approach, starting from 6-bromotryptamine. rsc.orgcapes.gov.br

The reaction is catalyzed by a chiral ruthenium complex, such as an (S,S)-TsDPEN–Ru(II) catalyst, which facilitates the transfer of hydrogen from a source like formic acid or 2-propanol to the imine. rsc.orgkanto.co.jp This process yields the desired tetrahydro-β-carboline with a high degree of enantioselectivity. scielo.br The use of the (S,S)-ligand directs the hydrogenation to the Si face of the imine, leading to the (R)-configured product. scielo.br This methodology has been instrumental in establishing the absolute configuration of the natural product. capes.gov.br The synthetic arborescidines produced via this route displayed optical rotations opposite to those of the natural isolates, confirming the (3S,17S) configuration for natural this compound. capes.gov.br

Table 2: Noyori Asymmetric Hydrogen-Transfer in this compound Synthesis

| Feature | Description | Reference |

|---|---|---|

| Key Reaction | Asymmetric hydrogen-transfer of a dihydro-β-carboline | capes.gov.brresearchgate.net |

| Catalyst | Chiral Ruthenium complexes (e.g., (S,S)-TsDPEN–Ru(II)) | rsc.orgkanto.co.jp |

| Starting Material | 6-Bromotryptamine | rsc.orgcapes.gov.br |

| Product | (-)-Arborescidine C | capes.gov.br |

| Significance | Established the absolute configuration of natural this compound | capes.gov.br |

The Pictet-Spengler reaction is a cornerstone in the synthesis of this compound and related tetracyclic indole (B1671886) alkaloids. researchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.net This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline. researchgate.netsci-hub.sebeilstein-journals.org This framework constitutes the core of the this compound structure.

In the context of enantioselective synthesis, the Pictet-Spengler reaction is often rendered asymmetric through the use of chiral catalysts. researchgate.netrsc.orgrsc.orgresearchgate.net For instance, the aforementioned Jacobsen-type thiourea organocatalyst facilitates an enantioselective acyl-Pictet-Spengler reaction, which is a key step in a highly efficient total synthesis of (+)-Arborescidine C. researchgate.netrsc.orgrsc.org The versatility of the Pictet-Spengler reaction allows for the construction of the tetracyclic system and the introduction of key stereocenters in a controlled manner, making it an indispensable tool for synthetic chemists targeting this class of natural products. researchgate.net

While organocatalysis with thiourea derivatives and Noyori-type hydrogenations are prominent, other chiral catalysis methods have also been explored for the synthesis of related structures, indicating potential applicability to this compound. Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide array of enantioselective transformations, including Pictet-Spengler reactions. researchgate.netbeilstein-journals.orgrsc.orgresearchgate.net These catalysts can effectively promote the cyclization of tryptamine derivatives with aldehydes to afford enantioenriched tetrahydro-β-carbolines. researchgate.netresearchgate.net The development of CPA-catalyzed Pictet-Spengler reactions provides a valuable alternative for the asymmetric synthesis of the core structure of this compound.

Racemic Syntheses (if relevant to methodological development)

The first total synthesis of (±)-Arborescidine C was achieved in a racemic fashion. rsc.orgrsc.org While not providing the enantiomerically pure natural product, this initial synthesis was crucial for confirming the proposed structure and for developing the foundational synthetic route. Racemic syntheses often serve as a proving ground for new chemical reactions and strategies that can later be adapted for asymmetric synthesis. For example, the development of a post-Pictet-Spengler cyclization strategy has been explored for the synthesis of bridged analogues of this compound, showcasing new ways to construct the complex ring system. sci-hub.se

Pot-Economy and One-Pot Synthetic Strategies

The principles of pot-economy and one-pot synthesis, which aim to maximize efficiency by minimizing intermediate purification steps and combining multiple reactions in a single vessel, have been successfully applied to the synthesis of this compound and its analogs. researchgate.netrsc.org A notable example is the concise and enantioselective total synthesis of (+)-Arborescidine C. rsc.org This strategy utilized a key Pictet-Spengler cyclization reaction catalyzed by a Jacobsen-type thiourea organocatalyst. researchgate.netrsc.org The entire synthetic process was streamlined into a one-pot operation, significantly enhancing the efficiency of the synthesis. researchgate.netresearchgate.netresearchgate.net

This organocatalytic approach represents a significant advancement, as the Pictet-Spengler reaction is a fundamental transformation for constructing the tetrahydro-β-carboline core of many indole alkaloids. researchgate.netmdpi.com The use of an organocatalyst in a one-pot sequence highlights a modern approach to assembling complex natural product scaffolds with high enantioselectivity. researchgate.net Similarly, a single-step, acceptorless dehydrogenative condensation process has been developed for the synthesis of the related (±)10-Desbromoarborescidine A from tryptamine and pentan-1,5-diol, further demonstrating the power of one-pot strategies for this class of compounds. chemrxiv.org

Table 1: Key Features of a Pot-Economy Synthesis of (+)-Arborescidine C

| Feature | Description | Reference |

| Key Reaction | Pictet-Spengler Cyclization | researchgate.netrsc.org |

| Catalyst | Jacobsen-type thiourea organocatalyst | researchgate.netrsc.orgresearchgate.net |

| Strategy | One-pot operation | researchgate.netresearchgate.net |

| Target Molecule | (+)-Arborescidine C | rsc.org |

| Efficiency | Minimizes intermediate isolation and purification | rsc.org |

Stereochemical Assignments and Revisions based on Synthesis

The total synthesis of this compound has been instrumental in clarifying its absolute stereochemistry. Initial stereochemical assignments were made based on spectroscopic data, such as nOe experiments, which suggested a relative 3SR, 17SR configuration. ird.fr However, subsequent enantioselective total syntheses provided definitive proof that led to a revision of the initially proposed structure. capes.gov.br

Table 2: Stereochemistry of Natural vs. Synthetic this compound

| Compound | Source | Absolute Configuration | Basis of Assignment | Reference |

| This compound | Natural | (3S,17S) | Comparison of optical rotation with synthetic standard | researchgate.netcapes.gov.br |

| (-)-Arborescidine C | Synthetic | (3R,17R) | Noyori catalytic asymmetric hydrogen-transfer | capes.gov.br |

Partial Synthesis and Derivatization Strategies

Partial synthesis, also known as semisynthesis, is a strategy that utilizes compounds isolated from natural sources as starting materials for chemical transformations. wikipedia.orgscienceinfo.com This approach is valuable for producing novel compounds that may have enhanced properties, often more efficiently than through total synthesis. wikipedia.org In the context of this compound, derivatization strategies focus on modifying the core structure or key functional groups to produce analogs for further study.

Synthesis of Desbromoarborescidine Analogs

The synthesis of desbromoarborescidine analogs, which lack the bromine atom on the indole ring, has been a significant area of research. A facile enantioselective total synthesis of desbromoarborescidines A-C has been accomplished. acs.orgnih.gov This synthesis commenced from Boc-protected tryptamine and (S)-tetrahydro-5-oxo-2-furancarboxylic acid, proceeding through a common (S)-indolo[2,3-a]quinolizine intermediate. acs.orgnih.govresearchgate.net

Key steps in the synthesis of (3S,17S)-Desbromothis compound included a stereoselective reductive intramolecular cyclization, selective deoxygenation, and lactam hydrolysis followed by an intramolecular cyclization with regioselectivity exchange. nih.govresearchgate.net The successful synthesis of these analogs provides access to compounds for biological evaluation and serves as a platform for further structural modifications. ucl.ac.uk

Modification of the Core Structure

Modification of the indolo[2,3-a]quinolizidine core structure of this compound is a key strategy for generating chemical diversity. researchgate.net Synthetic routes toward arborescidine and its analogs inherently involve multiple transformations that can be adapted to introduce new functionalities. For example, the synthesis of desbromothis compound involved strategic steps such as the selective deoxygenation of a xanthate ester and the hydrolysis of a lactam, both of which represent modifications to the core-forming intermediates. researchgate.net The Pictet-Spengler reaction, a cornerstone in the synthesis of this alkaloid family, allows for the use of various aldehydes or ketones, enabling diverse substitutions on the resulting tetracyclic framework. researchgate.netmdpi.com This flexibility offers a pathway to a wide range of functionalized indolo[2,3-a]quinolizidines, which are valuable for exploring structure-activity relationships. researchgate.net

Bridged Analog Synthesis

To explore novel conformational spaces and potentially new biological activities, bridged analogs of this compound have been synthesized. uva.nl The introduction of a bridge across the seven-membered ring of the arborescidine scaffold creates a more rigid and conformationally constrained molecule. The synthesis of a bridged analogue of this compound (referred to as 46b in the literature) has been reported, demonstrating the feasibility of constructing these complex, fused-ring systems. uva.nl This type of structural modification is significant as it can drastically alter the three-dimensional shape of the molecule, which in turn can influence its interaction with biological targets. The synthesis of other bridged indole alkaloids, such as (±)-subincanadine F, further underscores the utility of developing methods to access these unique bridged architectures. researchgate.net

Structure Activity Relationship Sar Studies and Mechanistic Insights

Elucidation of Structural Features Influencing Biological Activities

The potency and nature of Arborescidine C's biological effects are not monolithic but are instead dictated by the nuanced contributions of its various structural components. The presence and orientation of functional groups, the specific stereochemistry, and the characteristics of its side chains all play critical roles.

Specific functional groups on the β-carboline framework are crucial determinants of biological efficacy. The substitution patterns on the indole (B1671886) ring system, particularly, have a significant impact on activity.

Bromination: The presence of a bromine atom on the indole ring, as seen in related compounds like Arborescidine A, has been shown to be important for antiproliferative activity. For instance, Arborescidine A, a brominated alkaloid, exhibited significant activity against leukemia cells with an IC₅₀ value of 34.5 µM. researchgate.net In contrast, its non-brominated counterpart, desbromoarborescidine A, was only weakly active against a range of tumor cell lines. researchgate.net This suggests that the halogen atom may enhance binding affinity to molecular targets or alter the electronic properties of the molecule to favor a specific biological interaction.

Indole Nucleus: The core indole nucleus, fused to a pyridine (B92270) system to form the β-carboline scaffold, is a privileged structure in medicinal chemistry. crimsonpublishers.com This framework is common to many bioactive alkaloids and is fundamental to the activity of the arborescidine family. crimsonpublishers.com SAR studies on other β-carbolines indicate that substitutions at the C1 position can have a significant effect on inhibitory activity, with electron-rich groups often enhancing potency. crimsonpublishers.com

The three-dimensional arrangement of atoms in this compound is a critical factor influencing its interaction with biological macromolecules.

Relative Configuration: this compound possesses a specific relative stereochemistry, described as (3SR, 17SR), which was determined through nuclear Overhauser effect (nOe) experiments. ird.fr The importance of this configuration is highlighted by its epimer, Arborescidine D. While the two compounds have very similar NMR spectra, they differ in the spatial arrangement at the oxymethine carbon. ird.fr This subtle stereochemical difference leads to a significant divergence in bioactivity; Arborescidine D showed moderate cytotoxicity against KB human buccal carcinoma cells, whereas this compound did not under the same conditions. ird.fr

Synthetic Control: The significance of stereochemistry is further underscored by the intense focus on enantioselective synthesis in producing these alkaloids. researchgate.netnih.gov Synthetic strategies often employ organocatalysis or chiral inductors during key steps like the Pictet-Spengler reaction to precisely control the formation of stereocenters, as the biological activity is often unique to a single enantiomer. researchgate.netnih.govmdpi.com

Modifications to the side chains appended to the core arborescidine structure can dramatically alter biological activity, primarily by influencing how the molecule fits into the binding pockets of its targets.

Nonpolar Side-Chains: A key hypothesis regarding the activity of arborescidine alkaloids relates to their interaction with a hydrophobic binding region on their molecular target. researchgate.netresearchgate.netnih.gov Studies on a series of arborescidine derivatives suggest that compounds possessing a nonpolar side-chain exhibit the greatest antiproliferative activity. researchgate.netresearchgate.netmolaid.comresearchgate.net This indicates that hydrophobic interactions are a primary driving force for the binding event that leads to the observed biological effect.

This compound belongs to the broad family of indole alkaloids, and its activity can be contextualized by comparing it to simpler, related structures like harmine (B1663883) and other tetrahydro-β-carbolines (THβCs).

Core Scaffold: The tetrahydro-β-carboline (THβC) moiety is the foundational structure for this compound and a vast array of other natural products. mdpi.com THβCs are known to possess a wide spectrum of pharmacological properties, including antitumor and antiviral activities. mdpi.com

Harmine as a Prototype: Research into arborescidines was partly based on the hypothesis that, as cyclic alkaloids similar to harmine, they could interfere with cancer cell proliferation by inhibiting topoisomerases. researchgate.netresearchgate.netnih.gov Harmine itself, a well-known β-carboline, has demonstrated inhibitory effects on the growth of cancer cells. nih.gov

Structural Distinction: While sharing the THβC core, this compound is distinguished from simpler alkaloids like harmine by the presence of an additional fused seven-membered ring. mdpi.com This complex, tetracyclic architecture creates a more rigid and defined three-dimensional shape, which likely confers greater specificity for its molecular targets compared to the more planar structure of harmine.

Table 1: Influence of Structural Features on the Bioactivity of this compound and Related Alkaloids

| Feature | Compound/Derivative | Observation | Implication | Source(s) |

|---|---|---|---|---|

| Functional Group | Arborescidine A vs. Desbromoarborescidine A | Brominated form is significantly more active against leukemia cells. | The bromine atom enhances antiproliferative activity. | researchgate.net |

| Stereochemistry | This compound vs. Arborescidine D (epimer) | Arborescidine D shows moderate cytotoxicity, while C is inactive in the same assay. | The specific stereoconfiguration at the oxymethine center is critical for activity. | ird.fr |

| Side-Chain | Arborescidine derivatives | Compounds with nonpolar side-chains show the greatest activity. | Hydrophobic interactions are key for target binding. | researchgate.netresearchgate.netmolaid.com |

| Core Structure | this compound vs. Harmine | this compound has a more complex, rigid tetracyclic structure. | Increased structural complexity may lead to higher target specificity. | nih.govmdpi.com |

Molecular Mechanisms of Action in Biological Systems

The antiproliferative effects of this compound are believed to stem from its direct interaction with key cellular machinery involved in cell division and replication.

A prevailing hypothesis for the mechanism of action of arborescidine alkaloids is the inhibition of topoisomerase II, an essential enzyme for managing DNA topology during replication. researchgate.netresearchgate.netnih.gov

Topoisomerase II Inhibition: It is proposed that arborescidines, much like the related alkaloid harmine, can disrupt the cell cycle of cancer cells by blocking the catalytic activity of topoisomerases. researchgate.netresearchgate.netresearchgate.net This model is supported by studies on other complex THβC-containing molecules, which have also been shown to inhibit topoisomerase II. mdpi.com The β-carboline moiety appears to be a key pharmacophore for this activity. researchgate.net

Binding Model: The specific model of interaction suggests that arborescidine alkaloids bind to a hydrophobic region on the DNA-topoisomerase II complex. researchgate.netnih.gov The efficacy of this interaction is directly related to the structural features of the alkaloid, with compounds possessing nonpolar side-chains that can favorably occupy this hydrophobic pocket displaying the most potent activity. researchgate.netresearchgate.netmolaid.comresearchgate.net This interaction stabilizes the complex, prevents the re-ligation of DNA strands, and ultimately leads to cell death.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Ajmalicine |

| Arborescidine A |

| Arborescidine B |

| This compound |

| Arborescidine D |

| Bengacarboline |

| Desbromoarborescidine A |

| Harmaline |

| Harmine |

| Pinoline |

| Reserpine |

| Tetrahydro-β-carboline (THβC) |

| Tetrahydroharmine |

| Tryptoline |

Modulation of Cellular Pathways

Research into the biological effects of this compound and its analogs has revealed their capacity to modulate critical cellular pathways, particularly those involved in cell cycle regulation and apoptosis (programmed cell death). nih.govresearchgate.net The ability of these compounds to disrupt the proliferative state of cancer cells is a key area of investigation. nih.govresearchgate.net Studies on related β-carboline derivatives have shown that they can elicit sub-G1 apoptosis and arrest the cell cycle at the G2/M phase. crimsonpublishers.com For instance, some derivatives induce apoptosis by enhancing the expression of cleaved caspase-3 and PARP. crimsonpublishers.com This interference with the cell division process and induction of cell death are crucial mechanisms underlying their anticancer potential. nih.gov

DNA Binding and Intercalation Studies

The interaction of this compound and its related compounds with DNA is a significant aspect of their mechanism of action. researchgate.net It is hypothesized that this compound, much like other planar β-carboline alkaloids, can act as a DNA intercalator. mdpi.com This mode of action involves the insertion of the planar molecule between the base pairs of the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription. mdpi.com

Viscometry experiments and molecular modeling of related tetracyclic indole compounds have demonstrated their capacity for efficient minor groove binding to DNA. researchgate.net The binding affinity of these compounds to a DNA/topo II complex is considered a key factor in their activity. nih.gov Furthermore, studies on various β-carboline derivatives have consistently pointed to DNA interaction as a primary mechanism for their cytotoxic effects. crimsonpublishers.comresearchgate.net

Enzyme Inhibition Studies

The inhibitory effects of this compound and its analogs on various enzymes are crucial to their biological activity. A significant focus of this research has been on topoisomerases and histone deacetylases (HDACs). nih.govresearchgate.net

HDAC1 Inhibition: Class I histone deacetylases (HDACs), including HDAC1, are key targets in epigenetic cancer therapy. nih.gov Inhibition of HDACs can lead to the suppression of cancer cell proliferation and induction of apoptosis. researchgate.net Several novel β-carboline derivatives have been designed and synthesized as potent HDAC inhibitors. researchgate.net Structure-activity relationship (SAR) studies have indicated that substitution at the C1 position of the β-carboline structure significantly influences HDAC1 inhibitory activity, with electron-rich groups generally showing greater potency. crimsonpublishers.comcrimsonpublishers.com For example, a β-carboline-based hydroxamate derivative, compound 8k, demonstrated strong inhibition of human hepatocellular carcinoma cells and increased the acetylation of histone H3, consistent with potent HDAC inhibition. researchgate.net Another potent analog, compound 15, showed an IC50 value of 1.3 nM against HDAC1. crimsonpublishers.com

In Vitro Biological Activity Investigations

Extensive in vitro studies have been conducted to evaluate the biological activities of this compound and its derivatives.

Antiproliferative Activity in Tumor Cell Lines

This compound and its related compounds have demonstrated significant antiproliferative activity against a range of human tumor cell lines. nih.govresearchgate.net The evaluation of arborescidine A, B, and C has been carried out on cell lines including gastric adenocarcinoma, lung cancer, bladder carcinoma, and leukemia. nih.govsci-hub.se

One study synthesized tetracyclic compounds resembling arborescidines and tested their antitumor activity against human lung fibroblasts (MRC-5), human gastric adenocarcinoma (AGS), human lung cancer (SK-MES-1), human bladder carcinoma (J82), and human leukemia (HL-60) cells. rjptonline.orgmdpi.com The results indicated that these compounds possessed notable activity, with IC50 values in the micromolar range. mdpi.com

| Cell Line | Compound Type | IC50 (µM) | Reference |

| Gastric Adenocarcinoma (AGS) | Arborescidine-like compounds | Micromolar range | rjptonline.orgmdpi.com |

| Lung Cancer (SK-MES-1) | Arborescidine-like compounds | Micromolar range | rjptonline.orgmdpi.com |

| Bladder Carcinoma (J82) | Arborescidine-like compounds | Micromolar range | rjptonline.orgmdpi.com |

| Leukemia (HL-60) | Arborescidine A | 34.5 | researchgate.net |

| Leukemia (HL-60) | Arborescidine-like compounds | Micromolar range | rjptonline.orgmdpi.com |

This table is interactive. Click on the headers to sort the data.

Other Reported Biological Activities

Beyond its anticancer properties, the arborescidine scaffold and related β-carbolines have been investigated for a variety of other biological activities.

| Activity | Compound Family/Source | Findings | Reference |

| Antiviral | Eudistomins (related β-carbolines) | Active against Herpes Simplex Virus-1. rjptonline.org | rjptonline.org |

| Antimicrobial | Fascaplysin (related alkaloid) | Broad-spectrum antibacterial and antifungal activity. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Antiplasmodial | Tetrahydro-β-carbolines | Nine compounds showed activity against chloroquine-resistant P. falciparum. mdpi.com | mdpi.com |

| Antioxidant | Erodium arborescens extracts | Acetone extract showed the highest antioxidant activity. nih.gov | nih.gov |

| Anti-inflammatory | Indoloquinolizidines | Described as having anti-inflammatory effects. ub.edu | ub.edu |

| Analgesic | Indoloquinolizidines | Described as having analgesic properties. ub.edu | ub.edu |

This table is interactive. Click on the headers to sort the data.

In Vivo Mechanistic Studies in Animal Models

While in vivo studies focusing specifically on this compound are limited in the provided context, research on related compounds and animal models offers mechanistic insights. nih.gov For instance, a conjugate of thymopentin (B1683142) and a tetrahydro-β-carboline derivative (MTCTP5) was shown to slow tumor growth in mouse and rat models in a dose-dependent manner. researchgate.net This same compound also inhibited inflammatory responses and thrombosis in animal models. researchgate.net In vivo studies on other β-carboline derivatives have demonstrated a significant increase in the average lifespan of mice with tumor xenografts. crimsonpublishers.com Furthermore, some derivatives have shown a tumor inhibition rate of 40% in mice bearing Sarcoma 180 and Lewis lung cancer. crimsonpublishers.com These studies, although not on this compound itself, highlight the potential of the broader β-carboline class of compounds in living organisms and provide a basis for future in vivo investigations of this compound. nih.gov

Analytical Methodologies for Arborescidine C Research

Spectroscopic Techniques for Structural Analysis (e.g., NMR, UV, IR, MS, X-ray Crystallography, CD)

The definitive structure of Arborescidine C was established through the comprehensive application of various spectroscopic methods. These techniques provide complementary information, from the atomic connectivity to the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. bhu.ac.in For this compound, 1D and 2D NMR experiments, including COSY, HMQC, and HMBC, were essential for assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the tetracyclic system. ird.fr The chemical shifts provide direct information about the electronic environment of each nucleus. bhu.ac.in The data obtained from the original isolation studies are detailed below. ird.fr

Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound Data from analysis in DMSO-d₆. ird.fr

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 2 | 136.2 | - |

| 3 | 55.4 | 3.50, m |

| 5 | 49.3 | 2.90, m |

| 6 | 20.3 | 1.80, m |

| 7 | 109.9 | 7.30, d (8.5) |

| 8 | 128.8 | - |

| 9 | 120.1 | 7.00, d (8.5) |

| 10 | 113.8 | 7.40, s |

| 11 | 114.7 | - |

| 12 | 132.8 | - |

| 13 | 108.9 | - |

| 14 | 22.8 | 1.65, m & 1.95, m |

| 15 | 30.5 | 1.45, m & 1.60, m |

| 16 | 53.0 | 2.70, m & 3.10, m |

| 17 | 77.2 | 5.35, dd (4.0, 1.0) |

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. mdpi.comresearchgate.netgla.ac.uk For this compound, mass spectral analysis established a molecular formula of C₁₇H₁₉BrN₂O. ird.fr Techniques like MALDI-TOF MS have been used for the rapid screening and identification of this compound, typically detecting the protonated molecule. nih.govcapes.gov.br

Interactive Table: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Method | Reference |

|---|---|---|---|

| [M]⁺ | 336 (for ⁷⁹Br) | ESI-MS | ird.fr |

Ultraviolet (UV) Spectroscopy UV spectroscopy measures the absorption of UV light by a molecule, which is characteristic of the electronic transitions within its chromophores, such as the indole (B1671886) nucleus. mdpi.comvliz.be The UV spectrum of this compound shows distinct absorption maxima that are consistent with its brominated indole structure. ird.fr

Interactive Table: UV Absorption Data for this compound

| λmax (nm) | log ε | Solvent | Reference |

|---|---|---|---|

| 230 | 3.89 | Not Specified | ird.fr |

Infrared (IR) Spectroscopy While specific IR spectral data for this compound is not detailed in the reviewed literature, the technique is fundamental for identifying functional groups. bhu.ac.inresearchgate.net Based on its structure, the IR spectrum of this compound would be expected to show characteristic absorption bands for N-H and O-H stretching (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching from both aromatic and aliphatic parts (around 2850-3100 cm⁻¹), and various fingerprint region absorptions corresponding to C-C, C-N, and C-O bond vibrations below 1500 cm⁻¹. bhu.ac.inresearchgate.net

X-ray Crystallography Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure and absolute configuration. The structure of an this compound derivative was determined by this method, confirming the connectivity and stereochemistry of the complex ring system. rsc.org The analysis revealed a half-chair conformation for the six-membered ring and a twist-like conformation for the seven-membered ring. rsc.org

Interactive Table: Crystal Structure Data for this compound Derivative

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₉N₂OBr | rsc.org |

| Crystal System | Orthorhombic | rsc.org |

| Space Group | P2₁2₁2₁ | rsc.org |

| a (Å) | 10.3376 | rsc.org |

| b (Å) | 15.461 | rsc.org |

| c (Å) | 9.2094 | rsc.org |

| Volume (ų) | 1471.9 | rsc.org |

Circular Dichroism (CD) Spectroscopy Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for investigating chiral molecules. gla.ac.uklibretexts.org The CD spectrum of this compound exhibits a positive Cotton effect, which provides crucial information for assigning the absolute configuration at its stereocenters, particularly when compared with synthetic standards. ird.frnih.gov A positive Cotton effect at 260 nm was reported for this compound. ird.fr

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound from natural sources and for the assessment of its purity and concentration in various samples. uva.nl

Initial isolation and purification of this compound from the marine tunicate Pseudodistoma arborescens was achieved using column chromatography on silica (B1680970) gel. ird.fr Further purification of related synthetic analogues has been performed using flash chromatography. phcog.com Thin-layer chromatography (TLC) is also utilized as a rapid, qualitative method to monitor reaction progress and assess the purity of fractions during isolation and synthesis. nih.govoup.com

For quantitative analysis and rigorous purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice for indole alkaloids due to its high resolution and sensitivity. nih.govresearchgate.nettandfonline.com While a specific, validated HPLC method for this compound quantification was not detailed in the surveyed literature, a general and effective approach can be outlined based on established methods for similar alkaloids. nih.govresearchgate.netresearchgate.net A reversed-phase (RP-HPLC) system is typically employed.

Interactive Table: Representative HPLC Parameters for Indole Alkaloid Analysis

| Parameter | Typical Condition | Rationale / Details |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar C18 stationary phase provides excellent retention and separation for moderately polar indole alkaloids. nih.govresearchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., ammonium (B1175870) acetate) | A gradient or isocratic mixture is used to elute the compounds. The buffer controls the pH to ensure consistent ionization and peak shape. nih.govscielo.br |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency within a reasonable analysis time. nih.gov |

| Detection | UV Detector (e.g., 220, 280, or 297 nm) | Indole alkaloids possess a strong UV chromophore, allowing for sensitive detection. The specific wavelength is chosen for maximum absorbance. researchgate.nettandfonline.comresearchgate.net |

| Quantification | External standard calibration | The peak area of this compound in a sample is compared to a calibration curve generated from standards of known concentration to determine its quantity. tandfonline.com |

| Purity Assessment | Peak area normalization and Diode Array Detection (DAD) | The purity is estimated by the relative area of the this compound peak. A DAD detector can assess peak purity by comparing spectra across the peak. researchgate.net |

Advanced Techniques for Stereochemical Assignment

Determining the precise three-dimensional arrangement, or stereochemistry, of this compound's multiple chiral centers required advanced synthetic and spectroscopic strategies. The absolute configuration was ultimately confirmed through enantioselective total synthesis. mdpi.com

This approach involves synthesizing the molecule in a way that selectively produces a single enantiomer. Key reactions that enabled this control include the Noyori asymmetric transfer hydrogenation and organocatalytic Pictet-Spengler reactions using catalysts like the Jacobsen-type thiourea (B124793) organocatalyst.

Once the synthetic enantiomer was obtained, its chiroptical properties—specifically its optical rotation and circular dichroism (CD) spectrum—were compared to those of the naturally isolated this compound. ird.fr The synthetic arborescidines displayed optical rotations that were opposite in sign to the natural product, which conclusively established the (3S, 17S) absolute configuration for natural this compound. This comparative method, where a stereochemically defined synthetic product serves as a reference, is a powerful and definitive technique for assigning the absolute configuration of complex natural products.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Analogs with Enhanced Mechanistic Selectivity

The development of novel analogs of Arborescidine C represents a promising avenue for enhancing its therapeutic potential. A biomimetic synthetic strategy, combined with combinatorial chemistry, could be employed to generate a library of analogs. nih.gov By introducing diverse substituents at various positions of the indole (B1671886) nucleus and the tetracyclic core, it may be possible to improve the compound's bioactivity and selectivity. For instance, modifications to the C-3, C-5, and C-6 positions of the indole moiety, as well as other parts of the molecule, could significantly impact the antitumor activity of the resulting compounds. nih.gov

Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new analogs. By systematically altering the chemical structure of this compound and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features responsible for its therapeutic effects. This knowledge can then be used to design more potent and selective analogs with improved pharmacological profiles. For example, it has been suggested that for some marine indole alkaloids, the presence of a bromine atom at position 5 of the indole nucleus strongly favors antiproliferative activity. scienceopen.com

The synthesis of these novel analogs will likely involve multi-step reaction sequences, leveraging modern synthetic organic chemistry techniques. The development of efficient and stereoselective synthetic routes will be essential for producing a diverse range of analogs for biological screening.

Deeper Elucidation of Biosynthetic Pathways (e.g., Enzymatic Processes)

The biosynthetic pathway of this compound remains largely uncharacterized. Understanding how this complex molecule is assembled in its natural source is a fundamental scientific question with potential biotechnological applications. It is hypothesized that the biosynthesis of many marine indole alkaloids originates from tryptophan. nih.gov The biosynthesis of this compound likely involves a series of enzymatic reactions, including halogenation, cyclization, and other modifications.

A key area of investigation will be the identification and characterization of the enzymes responsible for the biosynthesis of this compound. Of particular interest are the halogenases, the enzymes that incorporate bromine atoms into the indole ring. frontiersin.org These enzymes often exhibit remarkable substrate specificity and regioselectivity, and their study could provide valuable insights into the mechanisms of enzymatic halogenation. frontiersin.org Flavin-dependent halogenases are a versatile group of enzymes capable of electrophilic halogenation of aromatic rings and could be involved in the biosynthesis of this compound. escholarship.org

Investigating the biosynthetic gene cluster encoding for the production of this compound in Pseudodistoma arborescens or its potential microbial symbionts will be a critical step. Modern genomic and transcriptomic approaches can be used to identify candidate genes and pathways. Once identified, these enzymes could be heterologously expressed and characterized, paving the way for their use as biocatalysts in the chemoenzymatic synthesis of this compound and its analogs.

Advanced Mechanistic Studies using Omics Technologies

To fully understand the biological effects of this compound and its analogs, advanced mechanistic studies employing "omics" technologies are essential. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by these compounds in biological systems. mdpi.comhubpages.com

For instance, transcriptomic analysis (e.g., RNA-seq) can be used to identify genes whose expression is altered in cancer cells upon treatment with this compound. This can reveal the signaling pathways and cellular processes that are targeted by the compound. Proteomic approaches, such as mass spectrometry-based proteomics, can identify changes in protein expression and post-translational modifications, providing further insights into the mechanism of action. koreascience.kr

Metabolomics can be used to study the metabolic reprogramming of cells in response to this compound treatment. researchgate.net By analyzing the changes in the cellular metabolome, researchers can identify metabolic pathways that are crucial for the compound's activity. Integrating data from multiple omics platforms can provide a holistic understanding of the mechanism of action of this compound and can help in the identification of predictive biomarkers for its efficacy.

Exploration of Chemo-Ecological Roles of this compound (if applicable beyond isolation)

The production of secondary metabolites by marine invertebrates is often linked to their ecological roles, such as defense against predators, competition for space, or prevention of fouling. nih.govoup.com this compound, as a brominated alkaloid, likely plays a significant role in the chemical ecology of its source organism, the tunicate Pseudodistoma arborescens.

Future research should aim to investigate the specific ecological functions of this compound. This could involve conducting in-situ experiments to assess its deterrent effects against relevant predators or competitors. uncw.edu Understanding the chemo-ecological roles of this compound can provide insights into the evolutionary pressures that have shaped its biosynthesis and bioactivity. mdpi.com

Furthermore, it is possible that this compound is produced by a microbial symbiont of the tunicate. mdpi.com Investigating the microbial community associated with Pseudodistoma arborescens could lead to the identification of the true producer of this compound. This would have significant implications for its sustainable production through fermentation or other biotechnological approaches.

Development of New Asymmetric Synthetic Methodologies

The total synthesis of this compound and other complex indole alkaloids presents a significant challenge for synthetic organic chemists. oup.com The development of new asymmetric synthetic methodologies is crucial for the efficient and stereoselective synthesis of these molecules. oup.com

One area of focus could be the development of novel cascade reactions that allow for the rapid construction of the tetracyclic core of this compound in a single step. nih.gov Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of indole alkaloids, and the development of new chiral organocatalysts could enable more efficient and selective syntheses. oup.comrsc.org

Conclusion

Summary of Key Research Findings on Arborescidine C

This compound is a tetracyclic indole (B1671886) alkaloid that has been the subject of significant chemical research. It was first isolated from the marine tunicate Pseudodistoma arborescens, collected from the north-east barrier reef of New Caledonia, and was also found in the sponge Verongula rigida. rsc.orgrsc.org The initial characterization of this compound, along with its related compounds Arborescidine A, B, and D, was accomplished through extensive spectroscopic analysis, particularly 2D NMR. ird.fracs.org

In terms of biological activity, this compound has been evaluated for its potential as an anticancer agent. Research into its antiproliferative effects was conducted on several human tumor cell lines, including gastric adenocarcinoma, lung cancer, bladder carcinoma, and leukemia. researchgate.netnih.gov The hypothesis driving this research is that arborescidines, sharing a structural similarity to harmine (B1663883), may disrupt the cell proliferation cycle and inhibit topoisomerase enzymes. researchgate.netnih.gov When tested, the antiproliferative activity of this compound and its relatives was noted, with researchers proposing a mechanism of action involving binding to a hydrophobic region on the DNA-topoisomerase II complex. nih.gov However, in the initial discovery, only its isomer, Arborescidine D, was reported to have moderate cytotoxic activity against KB human buccal carcinoma cells. ird.frnih.gov

The table below summarizes key synthesis strategies for this compound.

| Synthesis Type | Key Reaction | Starting Material | Reported By | Reference |

| Racemic Total Synthesis | Not Specified | Not Specified | Koomen et al. | rsc.orgrsc.org |

| Enantioselective Synthesis of (-)-Arborescidine C | Asymmetric Hydrogen-Transfer | 6-Bromotryptamine | Rawal et al. | rsc.orgcapes.gov.br |

| Enantioselective Synthesis of (+)-Arborescidine C | Pictet-Spengler Cyclization | Bromotryptamine | Hong et al. | rsc.orgrsc.org |

The physical and chemical properties of synthesized (-)-Arborescidine C are detailed in the following table.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉BrN₂O | ird.fr |

| Melting Point | 171-172 °C | acs.org |

| Appearance | White Solid | acs.org |

Outstanding Questions and Challenges in this compound Research

Despite the progress made, several challenges and unanswered questions remain in the study of this compound. A primary challenge lies in the realm of synthetic chemistry. While multiple total syntheses have been developed, the pursuit of more efficient, cost-effective, and highly stereoselective routes continues to be a significant goal for organic chemists. researchgate.net The development of methods that can rapidly construct the complex tetracyclic indole core with precise stereochemical control is an ongoing endeavor. rsc.orgresearchgate.net Pot-economy and atom-economy are key considerations for future synthetic strategies to be viable for larger-scale production. rsc.org

The full extent of this compound's biological activity and its precise mechanism of action are not yet fully understood. While it has been screened for antiproliferative activity, a comprehensive pharmacological profile is lacking. nih.govmdpi.com The initial hypothesis that it functions as a topoisomerase II inhibitor requires more direct biochemical evidence to be substantiated. nih.gov Further studies are necessary to explore other potential biological targets and to understand the structure-activity relationships within the arborescidine family. For example, it is noteworthy that in the initial isolation report, Arborescidine D, an epimer of this compound, showed moderate cytotoxicity while this compound did not show comparable activity in that specific assay. ird.fr This raises important questions about how the stereochemistry at the alcohol-bearing carbon influences biological function.

Furthermore, most of the biological studies have been conducted in vitro. nih.gov There is a need for future research to progress to more complex biological systems to evaluate the compound's potential. The exploration of derivatives of this compound could also be a fruitful area of research, potentially leading to analogs with enhanced potency or more favorable pharmacological properties. nih.govub.edu

Q & A

Q. How can I ethically access and share rare natural samples of this compound for research?

- Methodological Approach : Obtain permits for biological material collection (e.g., CITES for plant sources) and collaborate with institutions in biodiversity-rich regions. Use Material Transfer Agreements (MTAs) and deposit vouchered specimens in public herbaria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.